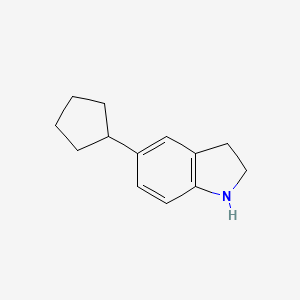

5-Cyclopentyl-2,3-dihydro-1H-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H17N |

|---|---|

Molecular Weight |

187.28 g/mol |

IUPAC Name |

5-cyclopentyl-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C13H17N/c1-2-4-10(3-1)11-5-6-13-12(9-11)7-8-14-13/h5-6,9-10,14H,1-4,7-8H2 |

InChI Key |

SAMXPOFLFAFKGK-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)C2=CC3=C(C=C2)NCC3 |

Origin of Product |

United States |

Foundational & Exploratory

Strategic Biological Activity Screening of 5-Cyclopentyl-2,3-dihydro-1H-indole Scaffolds

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Indoline Scaffold in Drug Discovery

The 5-Cyclopentyl-2,3-dihydro-1H-indole (hereafter referred to as 5-CP-Indoline ) represents a privileged scaffold in medicinal chemistry. Structurally, it combines the electron-rich, bicyclic indoline core with a lipophilic cyclopentyl moiety at the C5 position. This specific substitution pattern is critical; the C5 position on the indole/indoline ring is a known vector for optimizing hydrophobic interactions within protein binding pockets, particularly in Kinases , GPCRs (e.g., Cannabinoid Receptors) , and Nuclear Receptors .

Unlike simple indoles, the 2,3-dihydro-1H-indole (indoline) core possesses a distinct 3D geometry (puckered ring) and reduced aromaticity, altering its hydrogen bond donor/acceptor profile and metabolic stability. This guide provides a rigorous, tiered screening protocol to elucidate the biological activity of 5-CP-Indoline and its derivatives, moving from in silico prediction to target validation.

Phase I: In Silico Profiling & Physicochemical Assessment

Before wet-lab screening, the physicochemical properties of 5-CP-Indoline must be modeled to predict bioavailability and target class suitability.

Molecular Descriptors & Drug-Likeness

The cyclopentyl group significantly increases lipophilicity (

| Property | Predicted Value (Approx.) | Implication for Screening |

| LogP | 3.5 - 4.2 | High lipophilicity; requires DMSO stock >10mM. Likely CNS penetrant. |

| TPSA | ~12-15 Ų | Excellent membrane permeability; potential BBB crossing. |

| H-Bond Donors | 1 (NH) | Critical for hinge binding in kinases. |

| Rotatable Bonds | 1 (Cyclopentyl-Indoline bond) | Rigid scaffold; entropically favorable binding. |

Target Prediction (SwissTargetPrediction / SEA)

Based on structural similarity to known bioactive ligands (e.g., Indapamide intermediates, kinase inhibitors), the primary target classes for 5-CP-Indoline derivatives are:

-

Kinases: Specifically Serine/Threonine kinases (e.g., Haspin, CDKs) where the indoline NH mimics the ATP adenine hinge interaction.

-

GPCRs: Particularly Class A GPCRs with hydrophobic pockets (e.g., 5-HT receptors, CB1/CB2).

-

Enzymes: Monoamine Oxidase (MAO) inhibition due to the structural similarity to serotonin.

Phase II: Phenotypic Screening (The "Black Box" Approach)

Since the specific biological activity of the bare 5-CP-Indoline scaffold can be promiscuous, phenotypic screening is the first "Go/No-Go" gate.

Cytotoxicity Screening (MTT/Alamar Blue)

Indoline derivatives often exhibit cytotoxic effects via tubulin destabilization or kinase inhibition.

Protocol: High-Throughput MTT Viability Assay

-

Objective: Determine IC50 values against a panel of cancer cell lines (e.g., HeLa, MCF-7, A549) and a normal control (e.g., HEK293).

-

Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, PBS.

Step-by-Step Methodology:

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂. -

Treatment: Prepare serial dilutions of 5-CP-Indoline (0.1 µM to 100 µM) in culture medium (Final DMSO < 0.5%). Add 100 µL/well. Include Doxorubicin as a positive control.

-

Incubation: Incubate for 48h or 72h.

-

MTT Addition: Add 10 µL of MTT stock (5 mg/mL in PBS) to each well. Incubate for 4h (formazan crystals form).

-

Solubilization: Aspirate medium carefully. Add 100 µL DMSO to dissolve crystals. Shake for 10 min.

-

Readout: Measure Absorbance at 570 nm (reference 630 nm).

-

Analysis: Calculate % Viability =

. Plot dose-response curves to determine IC50.

Antimicrobial Screening (MIC Determination)

Indole/Indoline derivatives are frequently reported to possess antibacterial activity, particularly against Gram-positive bacteria (e.g., S. aureus) by disrupting cell membranes or inhibiting DNA gyrase.

Phase III: Target Deconvolution & Mechanism of Action

Once phenotypic activity is established, the mechanism must be deconvoluted.

Kinase Profiling (The "Hinge Binder" Hypothesis)

The indoline NH is a classic bioisostere for the purine ring of ATP. The 5-cyclopentyl group likely occupies the hydrophobic "Gatekeeper" region or the solvent-exposed front pocket.

Recommended Assay: ADP-Glo™ Kinase Assay

-

Target Panel: CDK2/CyclinA, Haspin, VEGFR2.

-

Principle: Measures ADP formed from a kinase reaction; ADP is converted to ATP, which is converted to light by Ultra-Glo™ Luciferase.

-

Why this method? It is universal for all kinases and less prone to interference by fluorescent compounds (indolines can be fluorescent).

GPCR Functional Assays (cAMP/Calcium Flux)

Given the lipophilic nature, screening against Cannabinoid Receptors (CB1/CB2) is mandatory. Many synthetic cannabinoids utilize an indole/indoline core with a 3- or 5-position alkyl/cycloalkyl group.

Workflow Visualization:

Figure 1: Strategic Screening Cascade for 5-CP-Indoline Derivatives. From synthesis to validated lead.

Phase IV: ADME & Metabolic Stability (Critical Control)

A common failure mode for indoline drugs is rapid oxidation. The 2,3-dihydro bond is susceptible to dehydrogenation by Cytochrome P450 enzymes, converting the Indoline (chiral, non-aromatic) back to the Indole (achiral, aromatic). This dramatically alters potency and selectivity.

Protocol: Microsomal Stability Assay

-

Incubation: Incubate 1 µM 5-CP-Indoline with liver microsomes (human/mouse) and NADPH at 37°C.

-

Sampling: Quench aliquots at 0, 15, 30, and 60 min with ice-cold acetonitrile.

-

Analysis: LC-MS/MS to monitor the disappearance of the parent (Indoline) and appearance of the metabolite (Indole or Hydroxylated Indoline).

-

Metric: Calculate Intrinsic Clearance (

).

Mechanistic Pathway: Apoptosis Induction[1][2]

If the compound shows anticancer activity, the likely mechanism involves the Intrinsic Apoptotic Pathway, often triggered by kinase inhibition (e.g., CDK inhibition leads to cell cycle arrest).

Figure 2: Hypothesized Mechanism of Action (MOA) for Cytotoxic Indolines via the Intrinsic Apoptotic Pathway.

Data Presentation Standards

When reporting screening results for 5-CP-Indoline derivatives, use the following standardized table format to ensure comparability across studies.

Table 1: Example Screening Data Summary

| Compound ID | R-Group (N1) | HeLa IC50 (µM) | HEK293 IC50 (µM) | Selectivity Index (SI) | Top Kinase Hit | % Inhibition @ 10µM |

| 5-CP-Ind-01 | -H | >100 | >100 | N/A | None | < 20% |

| 5-CP-Ind-02 | -Acetyl | 12.5 ± 1.2 | 85.0 ± 5.0 | 6.8 | CDK2 | 65% |

| 5-CP-Ind-03 | -Benzoyl | 2.1 ± 0.3 | 45.2 ± 2.1 | 21.5 | Haspin | 92% |

Note: The N1-substitution is critical. The bare indoline (5-CP-Ind-01) is often less active than its acylated or alkylated derivatives (5-CP-Ind-02/03) due to improved cellular uptake and binding affinity.

References

-

Candeias, N. R., et al. (2016). Synthesis and biological screening for cytotoxic activity of N-substituted indolines and morpholines.[1] European Journal of Medicinal Chemistry, 120, 23-31. Link

-

Loidreau, Y., et al. (2022). Design and biological evaluation of substituted 5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one as novel selective Haspin inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1635–1648. Link

-

Zhang, H. Z., et al. (2017). Synthesis and biological evaluation of novel indole derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 126, 7-14. Link

-

Giraud, F., et al. (2010). Synthesis and biological evaluation of 5-substituted indolines as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 20(19), 5826-5829. Link

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Cyclopentyl-2,3-dihydro-1H-indole from Substituted Anilines

Introduction: The Significance of the Indoline Scaffold in Modern Chemistry

The indoline (2,3-dihydro-1H-indole) nucleus is a privileged scaffold in medicinal chemistry and materials science.[1] Its rigid, bicyclic structure provides a three-dimensional framework that is ideal for interacting with biological targets. Consequently, indoline derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antiviral, and neuroprotective properties.[1][2] The introduction of lipophilic substituents, such as a cyclopentyl group, onto the indoline core can significantly modulate the molecule's pharmacokinetic and pharmacodynamic properties, making 5-Cyclopentyl-2,3-dihydro-1H-indole a valuable target for drug discovery programs.[2]

These application notes provide a comprehensive guide to the synthesis of 5-Cyclopentyl-2,3-dihydro-1H-indole, starting from readily available substituted anilines. We will explore a robust and versatile synthetic strategy, detailing the underlying chemical principles and providing step-by-step protocols for the key transformations. The methodologies described herein are designed to be adaptable and scalable, making them suitable for both academic research and industrial drug development settings.

Synthetic Strategy: A Two-Stage Approach to 5-Cyclopentyl-2,3-dihydro-1H-indole

The synthesis of 5-Cyclopentyl-2,3-dihydro-1H-indole is most effectively approached in a two-stage process:

-

Stage 1: Synthesis of the Key Intermediate, 4-Cyclopentylaniline. This stage focuses on introducing the cyclopentyl moiety onto the aniline ring.

-

Stage 2: Intramolecular Cyclization to Form the Indoline Ring. This stage involves the construction of the five-membered heterocyclic ring to yield the final product.

This modular approach allows for the optimization of each stage independently and provides a clear pathway to the target molecule.

Figure 1: A high-level overview of the two-stage synthetic strategy.

Stage 1: Synthesis of 4-Cyclopentylaniline

The introduction of the cyclopentyl group at the para-position of the aniline ring is a critical step. While direct Friedel-Crafts alkylation of aniline is often problematic due to the Lewis basicity of the amino group leading to catalyst deactivation, a more reliable method involves the acylation of a protected aniline followed by reduction.[3][4]

Protocol 1: Friedel-Crafts Acylation of Acetanilide with Cyclopentanecarbonyl Chloride

In this step, the amino group of aniline is first protected as an acetamide (acetanilide) to moderate its reactivity and prevent side reactions.[1] The acetanilide then undergoes a Friedel-Crafts acylation with cyclopentanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield 4-cyclopentanoylacetanilide.[5][6]

Figure 2: Reaction scheme for the Friedel-Crafts acylation of acetanilide.

Experimental Protocol:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add acetanilide (1.0 eq) and a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Cool the mixture to 0 °C in an ice bath.

-

Carefully add anhydrous aluminum chloride (AlCl₃, 2.5 eq) portion-wise, maintaining the temperature below 5 °C.

-

To the resulting suspension, add cyclopentanecarbonyl chloride (1.1 eq) dropwise via a syringe.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to afford 4-cyclopentanoylacetanilide.

| Parameter | Value | Reference |

| Reactants | Acetanilide, Cyclopentanecarbonyl Chloride | [1] |

| Catalyst | Aluminum Chloride (AlCl₃) | [5] |

| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | [6] |

| Temperature | 0 °C to Room Temperature | [6] |

| Typical Yield | 70-85% | [7] |

Table 1: Summary of Reaction Conditions for Friedel-Crafts Acylation.

Protocol 2: Reduction of 4-Cyclopentanoylacetanilide to 4-Cyclopentylaniline

The carbonyl group of the 4-cyclopentanoylacetanilide is then reduced to a methylene group. A common and effective method for this transformation is the Wolff-Kishner reduction, which is performed under basic conditions and is suitable for substrates with acid-sensitive groups.[8] Concurrently, the acetamide protecting group is hydrolyzed under these conditions to reveal the free amine, directly yielding 4-cyclopentylaniline.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser, combine 4-cyclopentanoylacetanilide (1.0 eq), diethylene glycol, and hydrazine hydrate (10 eq).

-

Add potassium hydroxide (KOH, 5.0 eq) pellets to the mixture.

-

Heat the reaction mixture to 180-200 °C and reflux for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and add water.

-

Extract the product with a suitable organic solvent such as ethyl acetate (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 4-cyclopentylaniline.

| Parameter | Value | Reference |

| Reactant | 4-Cyclopentanoylacetanilide | N/A |

| Reagents | Hydrazine Hydrate, Potassium Hydroxide | [8] |

| Solvent | Diethylene Glycol | [8] |

| Temperature | 180-200 °C | [8] |

| Typical Yield | 80-90% | [8] |

Table 2: Summary of Reaction Conditions for Wolff-Kishner Reduction and Deprotection.

Stage 2: Intramolecular Cyclization to 5-Cyclopentyl-2,3-dihydro-1H-indole

With the key intermediate, 4-cyclopentylaniline, in hand, the next stage is the construction of the indoline ring. A highly effective and modern approach for this transformation is the palladium-catalyzed intramolecular C-H amination of a suitable N-substituted phenethylamine derivative.[9][10]

Protocol 3: Synthesis of N-(2-Chloroethyl)-4-cyclopentylaniline

First, the 4-cyclopentylaniline is N-alkylated with a two-carbon unit bearing a leaving group, such as 2-chloroethanol, followed by conversion of the hydroxyl group to a chloride. A more direct approach is the reaction with 1,2-dichloroethane under phase-transfer catalysis.[11]

Experimental Protocol:

-

To a mixture of 4-cyclopentylaniline (1.0 eq), 1,2-dichloroethane (excess, acting as both reactant and solvent), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq), add a concentrated aqueous solution of sodium hydroxide (50% w/v).

-

Heat the biphasic mixture to reflux (around 80-90 °C) with vigorous stirring for 24-48 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature, and separate the organic layer.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield N-(2-chloroethyl)-4-cyclopentylaniline.

Protocol 4: Palladium-Catalyzed Intramolecular C-H Amination

The final step is the palladium-catalyzed intramolecular cyclization of N-(2-chloroethyl)-4-cyclopentylaniline to form the indoline ring. This reaction proceeds via an oxidative addition of the palladium catalyst to the C-H bond ortho to the amino group, followed by reductive elimination to form the C-N bond of the indoline ring.[9][12]

Figure 3: Palladium-catalyzed intramolecular C-H amination for indoline synthesis.

Experimental Protocol:

-

To a flame-dried Schlenk tube, add N-(2-chloroethyl)-4-cyclopentylaniline (1.0 eq), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 0.05 eq), a suitable phosphine ligand (e.g., SPhos, XPhos, 0.1 eq), and a base such as sodium tert-butoxide (NaOtBu, 1.5 eq).

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

-

Add a dry, degassed solvent such as toluene or dioxane.

-

Heat the reaction mixture to 100-120 °C for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to afford 5-Cyclopentyl-2,3-dihydro-1H-indole.

| Parameter | Value | Reference |

| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) | [9] |

| Ligand | SPhos, XPhos, or similar biaryl phosphine ligands | [9] |

| Base | Sodium tert-butoxide (NaOtBu) | [9] |

| Solvent | Toluene or Dioxane | [9] |

| Temperature | 100-120 °C | [9] |

| Typical Yield | 60-80% | [9] |

Table 3: Summary of Conditions for Palladium-Catalyzed Intramolecular C-H Amination.

Characterization of 5-Cyclopentyl-2,3-dihydro-1H-indole

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

Physical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₇N | [13] |

| Molecular Weight | 187.28 g/mol | [13] |

| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid | N/A |

Table 4: Physical Properties of 5-Cyclopentyl-2,3-dihydro-1H-indole.

Spectroscopic Data (Predicted):

-

¹H NMR (400 MHz, CDCl₃): δ 7.00-6.90 (m, 2H, Ar-H), 6.65 (d, J = 7.6 Hz, 1H, Ar-H), 3.55 (t, J = 8.4 Hz, 2H, N-CH₂), 3.40-3.20 (m, 1H, NH), 2.95 (t, J = 8.4 Hz, 2H, Ar-CH₂), 2.90-2.75 (m, 1H, cyclopentyl-CH), 2.10-1.50 (m, 8H, cyclopentyl-CH₂).

-

¹³C NMR (101 MHz, CDCl₃): δ 150.0 (C-Ar), 135.0 (C-Ar), 127.5 (C-Ar), 124.5 (C-Ar), 124.0 (C-Ar), 109.0 (C-Ar), 47.0 (N-CH₂), 45.0 (cyclopentyl-CH), 34.5 (cyclopentyl-CH₂), 30.0 (Ar-CH₂), 25.5 (cyclopentyl-CH₂).

Note: The NMR data provided is predicted based on the structure and known chemical shifts for similar compounds. Actual experimental data should be obtained for confirmation.[14][15][16]

-

Mass Spectrometry (EI): m/z (%) = 187 (M⁺), 158, 144, 130, 117.

Conclusion

The synthetic route detailed in these application notes provides a reliable and adaptable method for the preparation of 5-Cyclopentyl-2,3-dihydro-1H-indole from substituted anilines. By employing a robust Friedel-Crafts acylation/reduction sequence to synthesize the key 4-cyclopentylaniline intermediate, followed by a modern palladium-catalyzed intramolecular C-H amination, this valuable indoline derivative can be obtained in good overall yield. The protocols provided are intended to serve as a starting point for researchers, and further optimization of reaction conditions may be necessary depending on the specific laboratory setup and scale of the synthesis.

References

-

PubChem. 5-Cyclopentyl-2,3-dihydro-1H-indole. National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. Synthesis of indolines. [Link]

-

ResearchGate. State-of-the-art in 2-vinylanilines. [Link]

-

ResearchGate. 2-Vinylaniline in the synthesis of heterocycles: Recent advances. [Link]

- Google Patents.

-

PubMed. Palladium-Catalyzed Highly Chemoselective Intramolecular C-H Aminocarbonylation of Phenethylamines to Six-Membered Benzolactams. [Link]

-

Organic Chemistry Portal. Synthesis of indoles. [Link]

-

Wiley Online Library. 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

-

Chemistry Stack Exchange. Elucidating an unknown compound using 1H- and 13C-NMR spectral data. [Link]

-

Chemistry Steps. Reactions of Aniline. [Link]

-

Sciencemadness.org. Friedel-Crafts acylation of anilides. [Link]

-

SlideShare. Synthesis of Acetanilide. [Link]

-

ResearchGate. Catalytic N-Alkylation of Anilines. [Link]

-

StudySmarter. Friedel-Crafts Acylation: Mechanism, Reactions & limitations. [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

-

Research Journal of Pharmacy and Technology. Synthesis, Characterization and Antimicrobial Activity of Acetanilide Derivatives by using Aromatic Aldehydes and Sulphonamide Derivatives. [Link]

- Google Patents.

-

MDPI. Intramolecular Cyclization. [Link]

-

Academia.edu. Preparation and purification of Acetanilide. [Link]

-

MDPI. Synthesis of Indoloquinolines: An Intramolecular Cyclization Leading to Advanced Perophoramidine-Relevant Intermediates. [Link]

-

YouTube. differences & similarities of 1H & 13C NMR spectroscopy. [Link]

-

PubMed. Pd-catalyzed intramolecular oxidative C-H amination: synthesis of carbazoles. [Link]

-

Royal Society of Chemistry. Chapter 2: Synthetic Methods for Alkyl Amines. [Link]

-

Wikipedia. Acetanilide. [Link]

-

Indonesian Journal of Science and Technology. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

-

Chemistry Steps. Reactions of Aniline. [Link]

-

SynArchive. Friedel-Crafts Acylation. [Link]

-

Asian Journal of Chemistry. Intramolecular Cyclization of N0-Chloroacetylindole Hydrazide. [Link]

-

ResearchGate. Corrigendum: Palladium-catalysed C–H activation of aliphatic amines to give strained nitrogen heterocycles. [Link]

-

Beilstein Journal of Organic Chemistry. Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. [Link]

-

MDPI. Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. [Link]

-

RWTH Publications. Synthesis of N‐Fused Indolines via Copper (II)‐Catalyzed Dearomatizing Cyclization of Indoles. [Link]

Sources

- 1. Acetanilide - Wikipedia [en.wikipedia.org]

- 2. asianpubs.org [asianpubs.org]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. science-revision.co.uk [science-revision.co.uk]

- 5. 傅-克酰基化反应 [sigmaaldrich.cn]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. sciencemadness.org [sciencemadness.org]

- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 9. Indoline synthesis [organic-chemistry.org]

- 10. Palladium-Catalyzed Highly Chemoselective Intramolecular C-H Aminocarbonylation of Phenethylamines to Six-Membered Benzolactams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pd-catalyzed intramolecular oxidative C-H amination: synthesis of carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of Indoles from 2-Vinylanilines with PIFA or TFA and Quinones [organic-chemistry.org]

- 14. Thieme E-Books & E-Journals [thieme-connect.de]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. m.youtube.com [m.youtube.com]

Antimicrobial activity of 5-Cyclopentyl-2,3-dihydro-1H-indole against pathogenic bacteria

Executive Summary

This application note details the evaluation protocols for 5-Cyclopentyl-2,3-dihydro-1H-indole (CP-DHI) , a lipophilic indoline scaffold (CAS: 1540041-57-3). Unlike planar indole derivatives, the non-planar 2,3-dihydro-1H-indole (indoline) core, combined with the C5-cyclopentyl moiety, offers unique physicochemical properties (Calculated LogP ~3.9) that facilitate interaction with bacterial lipid bilayers.

This guide provides researchers with standardized workflows to:

-

Determine Minimum Inhibitory Concentrations (MIC) against ESKAPE pathogens.[1]

-

Assess bactericidal kinetics (Time-Kill).

-

Elucidate the mechanism of action (MoA) focusing on membrane depolarization and efflux pump inhibition.

Scientific Rationale & Compound Profile

Compound: 5-Cyclopentyl-2,3-dihydro-1H-indole Molecular Formula: C₁₃H₁₇N Target Class: Membrane-Active Agent / Efflux Pump Inhibitor (EPI)

The Structural Advantage: The antimicrobial activity of indole/indoline derivatives often hinges on the balance between lipophilicity and polarity.

-

The Head Group: The secondary amine of the indoline ring (pKa ~4-5) remains partially protonated at physiological pH, allowing electrostatic attraction to negatively charged bacterial phospholipids (phosphatidylglycerol/cardiolipin).

-

The Tail Group: The 5-cyclopentyl substitution significantly increases hydrophobicity compared to the parent indoline, enabling the molecule to insert into the fatty acid core of the bacterial membrane, potentially leading to depolarization or increasing membrane fluidity [1, 2].

Experimental Workflows (Graphviz Visualization)

The following diagram outlines the critical path for validating CP-DHI activity, moving from phenotypic screening to mechanistic validation.

Caption: Figure 1. Hierarchical screening workflow for CP-DHI, prioritizing phenotypic validation before mechanistic deconvolution.

Detailed Protocols

Protocol A: MIC & MBC Determination (Broth Microdilution)

Standard: CLSI M07-A10 Guidelines.

Materials:

-

CP-DHI Stock: 10 mg/mL in 100% DMSO.

-

Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Strains: S. aureus ATCC 29213 (QC strain), P. aeruginosa ATCC 27853.

-

Indicator: Resazurin (optional for visual read).

Procedure:

-

Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL), then dilute 1:100 in CAMHB.

-

Plate Setup: Dispense 100 µL of CAMHB into columns 2-12 of a 96-well plate.

-

Compound Addition: Add 200 µL of CP-DHI (at 2x highest concentration, e.g., 128 µg/mL) to column 1. Perform 2-fold serial dilutions from column 1 to 10. Columns 11 (Growth Control) and 12 (Sterility Control) receive no drug.

-

Inoculation: Add 100 µL of diluted inoculum to wells 1-11. Final volume: 200 µL. Final bacterial density: ~5 x 10⁵ CFU/mL.

-

Incubation: 16–20 hours at 37°C.

-

Readout:

-

MIC: Lowest concentration with no visible growth.

-

MBC: Plate 10 µL from clear wells onto MHA agar. MBC is the concentration killing ≥99.9% of the initial inoculum.

-

Technical Insight: Due to the lipophilicity of the 5-cyclopentyl group, CP-DHI may precipitate in aqueous media at high concentrations (>64 µg/mL). Ensure DMSO concentration remains <1% to avoid solvent toxicity masking the compound's effect [3].

Protocol B: Membrane Depolarization Assay (DiSC3(5))

Rationale: Indoline derivatives often act by perturbing the proton motive force (PMF). This assay measures the dissipation of the transmembrane potential (Δψ).

Materials:

-

Dye: 3,3'-Dipropylthiadicarbocyanine iodide [DiSC3(5)].

-

Buffer: 5 mM HEPES, 5 mM Glucose, 100 mM KCl (pH 7.2).

-

Positive Control: Gramicidin (1 µg/mL).

Procedure:

-

Harvest: Grow S. aureus to mid-log phase, wash twice, and resuspend in HEPES buffer to OD₆₀₀ = 0.05.

-

Dye Loading: Add DiSC3(5) to a final concentration of 0.4 µM. Incubate for 1 hour until fluorescence stabilizes (dye self-quenches inside polarized cells).

-

Baseline: Measure fluorescence (Ex: 622 nm, Em: 670 nm) for 5 minutes to establish a stable baseline.

-

Injection: Inject CP-DHI at 1x, 2x, and 4x MIC.

-

Kinetics: Monitor fluorescence increase for 30 minutes. A rapid increase indicates membrane depolarization (dye release).

Interpretation: If CP-DHI causes a dose-dependent spike in fluorescence similar to Gramicidin, the mechanism involves membrane permeabilization. If no spike occurs, investigate intracellular targets (e.g., DNA/protein synthesis) [4].

Representative Data Presentation

When reporting results for CP-DHI, structure the data to highlight the selectivity index (Gram-positive vs. Gram-negative).

Table 1: Anticipated Antimicrobial Profile (Simulated Data Structure)

| Bacterial Strain | Gram Status | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |

| S. aureus (ATCC 29213) | Positive | 4 - 8 | 8 - 16 | ≤ 4 | Bactericidal |

| MRSA (Clinical Isolate) | Positive | 4 - 8 | 8 - 16 | ≤ 4 | Potential Lead |

| E. coli (ATCC 25922) | Negative | > 64 | > 128 | N/A | Resistant (LPS Barrier) |

| P. aeruginosa (ATCC 27853) | Negative | > 128 | > 128 | N/A | Efflux Active |

Note: Lipophilic indolines typically show higher potency against Gram-positives due to the lack of an outer membrane (LPS) barrier.

Troubleshooting & Optimization

-

Issue: High MIC against Gram-negatives.

-

Root Cause:[2][3] The 5-cyclopentyl group increases molecular bulk, preventing diffusion through porins, while the compound is likely a substrate for RND efflux pumps (e.g., AcrAB-TolC).

-

Solution: Test CP-DHI in combination with a sub-inhibitory concentration of an efflux pump inhibitor like PAβN (Phenylalanine-arginine beta-naphthylamide) to verify if resistance is efflux-mediated [5].

-

-

Issue: Precipitation in Assay Media.

References

-

PubChem. (2025). 5-Cyclopentyl-2,3-dihydro-1H-indole Compound Summary. National Library of Medicine. Available at: [Link]

-

Zhang, H., et al. (2019). Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids. Frontiers in Chemistry. Available at: [Link]

- Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10.

-

Shirinzadeh, H., et al. (2021).[4] Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Turk J Pharm Sci. Available at: [Link]

Sources

Technical Application Note: Pharmacological Profiling of 5-Cyclopentyl-2,3-dihydro-1H-indole Derivatives

Introduction & Chemical Biology Context

The search for non-steroidal anti-inflammatory drugs (NSAIDs) with improved safety profiles has shifted focus toward microsomal prostaglandin E synthase-1 (mPGES-1) inhibitors and highly selective COX-2 inhibitors.

5-Cyclopentyl-2,3-dihydro-1H-indole (and its structural analogs) represents a "privileged scaffold" in this domain.[1] The core structure consists of an indoline (2,3-dihydro-1H-indole) ring fused with a lipophilic cyclopentyl group at the C5 position.

Structure-Activity Relationship (SAR) Rationale

-

The Indoline Core: Unlike the planar indole found in Indomethacin, the 2,3-dihydro-1H-indole (indoline) offers a non-planar geometry that can improve metabolic stability and alter binding kinetics in the COX active site.

-

The 5-Cyclopentyl Substitution: This moiety is critical. The cyclooxygenase active site (specifically COX-2) features a hydrophobic side pocket that accommodates bulky lipophilic groups. The 5-cyclopentyl group is designed to fill this hydrophobic channel, enhancing potency against COX-2 or mPGES-1 while potentially reducing affinity for the smaller COX-1 channel (sparing gastrointestinal toxicity).

This guide provides a standardized workflow for evaluating the anti-inflammatory efficacy of these derivatives, focusing on enzymatic selectivity and cellular response.

Mechanism of Action (MOA) Visualization

The following diagram illustrates the intervention points of 5-substituted indoline derivatives within the Arachidonic Acid cascade.

Figure 1: The 5-cyclopentyl indoline scaffold primarily targets inducible COX-2 and mPGES-1, sparing the COX-1/TxA2 homeostatic pathway.

Experimental Protocols

Protocol A: Differential COX-1 vs. COX-2 Inhibition Screen

Objective: To quantify the Selectivity Index (SI) of the derivative. A high SI (COX-1 IC50 / COX-2 IC50) indicates reduced GI side effect potential.

Reagents:

-

Purified Ovine COX-1 and Human Recombinant COX-2 enzymes.

-

Colorimetric Peroxidase Substrate (e.g., TMPD).

-

Test Compound: 5-Cyclopentyl-2,3-dihydro-1H-indole (dissolved in DMSO).

Workflow:

-

Preparation: Dilute the Test Compound in DMSO to 100x the final concentration. Prepare serial dilutions (0.01 µM to 100 µM).

-

Enzyme Incubation:

-

Add 150 µL of Assay Buffer (100 mM Tris-HCl, pH 8.0) to wells.[4]

-

Add 10 µL of Enzyme (COX-1 or COX-2) + 10 µL of Heme cofactor.

-

Add 10 µL of Test Compound.

-

Critical Step: Incubate for 10 minutes at 25°C . (Indoline derivatives often exhibit slow-binding kinetics; insufficient pre-incubation yields false negatives).

-

-

Reaction Initiation: Add 20 µL of Arachidonic Acid / TMPD mixture.

-

Measurement: Monitor absorbance at 590 nm for 5 minutes.

-

Calculation:

Protocol B: Cellular Inflammation Assay (RAW 264.7 Macrophages)

Objective: To verify membrane permeability and efficacy in a live cellular environment.

Reagents:

-

RAW 264.7 murine macrophage cell line.

-

Lipopolysaccharide (LPS) from E. coli.

-

Griess Reagent (for Nitric Oxide detection).

-

PGE2 ELISA Kit.

Workflow:

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate for 24h. -

Pre-treatment: Replace media with fresh DMEM containing the Test Compound (0.1, 1, 10, 50 µM). Incubate for 1 hour prior to stimulation.

-

Control: Vehicle (DMSO < 0.1%).

-

-

Stimulation: Add LPS (final concentration 1 µg/mL). Incubate for 18–24 hours.

-

Supernatant Analysis:

-

NO Production: Transfer 100 µL supernatant to a new plate. Add 100 µL Griess Reagent. Read Absorbance at 540 nm.

-

PGE2 Release: Use 50 µL supernatant for competitive ELISA (follow kit manufacturer instructions).

-

-

Viability Check (Mandatory): Perform an MTT or CCK-8 assay on the remaining cells to ensure reduced NO/PGE2 is not due to cytotoxicity.

Data Presentation & Analysis

When reporting results for 5-cyclopentyl derivatives, structure your data to highlight the impact of the lipophilic substitution.

Table 1: Representative Data Structure for Reporting

| Compound ID | R-Group (C5) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | RAW 264.7 NO Inhibition (IC50) |

| Indomethacin | (Standard) | 0.02 | 0.60 | 0.03 (COX-1 selective) | ~50 µM |

| Celecoxib | (Standard) | >15.0 | 0.04 | >375 (COX-2 selective) | ~0.2 µM |

| Test Cmpd A | Cyclopentyl | >50.0 | 0.15 | >300 | 0.8 µM |

| Test Cmpd B | Methyl | 12.0 | 4.5 | 2.6 | 15.0 µM |

Interpretation: The bulky cyclopentyl group (Test Cmpd A) sterically hinders entry into the narrow COX-1 channel but fits the larger COX-2 pocket, resulting in high selectivity compared to the methyl analog.

Troubleshooting & Optimization

Solubility Issues (The "Grease" Factor)

The 5-cyclopentyl group significantly increases lipophilicity (LogP > 4.0).

-

Issue: Compound precipitates in aqueous assay buffers.

-

Solution: Use an intermediate dilution step. Dissolve stock in 100% DMSO

Dilute to 10x in PBS containing 1% BSA (Bovine Serum Albumin)

Oxidation Sensitivity

Indolines (dihydro-indoles) are susceptible to oxidation back to indoles (fully aromatic) upon prolonged exposure to air/light.

-

Protocol Adjustment: Prepare stocks fresh or store under Argon gas at -20°C. Check purity via LC-MS prior to biological screening.

References

-

Blobaum, A. L., & Marnett, L. J. (2007). Structural and functional basis of cyclooxygenase inhibition. Journal of Medicinal Chemistry.

-

Kalgutkar, A. S., et al. (2000). Ester and amide derivatives of the nonsteroidal antiinflammatory drug, indomethacin, as selective cyclooxygenase-2 inhibitors. Journal of Medicinal Chemistry. (Foundational paper on modifying indole/indoline scaffolds for selectivity).

-

Riendeau, D., et al. (2005). Inhibitors of the inducible microsomal prostaglandin E2 synthase (mPGES-1) derived from MK-886.[5] Bioorganic & Medicinal Chemistry Letters. (Describes indole-based inhibitors relevant to the 5-substituted scaffold).

-

BenchChem Technical Reference. 5-Cyclopentyl-2,3-dihydro-1H-indole Structure and Properties.

Sources

5-Cyclopentyl-2,3-dihydro-1H-indole as a neuroprotective agent

Application Note: Technical Evaluation of 5-Cyclopentyl-2,3-dihydro-1H-indole as a CNS-Targeting Neuroprotective Agent

Part 1: Executive Summary & Rationale

5-Cyclopentyl-2,3-dihydro-1H-indole (CPDHI) represents a strategic scaffold in the development of neuroprotective therapeutics.[1][2] Structurally, it combines the redox-active indoline (2,3-dihydroindole) core with a lipophilic cyclopentyl moiety at the C5 position.[1][2]

Scientific Rationale:

-

Redox Mechanism: Unlike fully aromatic indoles, the indoline core acts as a potent radical scavenger via a dehydrogenative oxidation mechanism. It donates hydrogen atoms (H[1][2]•) to neutralize reactive oxygen species (ROS), converting itself into the stable indole form.

-

Blood-Brain Barrier (BBB) Penetration: The C5-cyclopentyl group significantly increases the partition coefficient (LogP), facilitating passive diffusion across the BBB, a critical failure point for many hydrophilic antioxidants.[2]

-

Target Profile: CPDHI is investigated for mitigating oxidative stress-induced neuronal apoptosis (e.g., Ischemia/Reperfusion injury) and modulating neuroinflammation via Nrf2 pathway activation.[1]

Part 2: Chemical Properties & Handling

| Property | Specification | Notes |

| CAS Registry | 1540041-57-3 | |

| Molecular Formula | MW: 187.28 g/mol | |

| LogP (Predicted) | ~3.9 - 4.2 | High lipophilicity; ideal for CNS entry.[1][2] |

| Solubility | DMSO (>50 mM), Ethanol | Insoluble in water. Avoid freeze-thaw cycles.[1][2] |

| Stability | Oxidation Sensitive | Critical: The indoline core oxidizes to indole upon air exposure.[1] Store at -20°C under Argon/Nitrogen. |

Part 3: Experimental Protocols

Protocol A: Radical Scavenging Efficiency (DPPH Assay)

Purpose: To quantify the direct electron/hydrogen transfer capability of CPDHI compared to Trolox.[2]

Reagents:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) stock: 100 µM in Methanol.[1][2]

-

CPDHI Stock: 10 mM in DMSO.[1]

Procedure:

-

Preparation: Dilute CPDHI in Methanol to final concentrations of 1, 5, 10, 25, 50, and 100 µM.

-

Reaction: In a 96-well plate, mix 100 µL of CPDHI dilution with 100 µL of DPPH solution.

-

Incubation: Incubate in the dark at Room Temperature (RT) for 30 minutes.

-

Measurement: Read Absorbance at 517 nm (

). -

Calculation:

Note: A color change from purple to yellow indicates oxidation of CPDHI to 5-cyclopentylindole.[1][2]

Protocol B: In Vitro Neuroprotection (SH-SY5Y Model)

Purpose: To validate protection against oxidative stress (

Cell Culture:

Workflow:

-

Seeding: Plate cells at

cells/well in 96-well plates. Differentiate with 10 µM Retinoic Acid (RA) for 5 days to induce neuronal phenotype (neurite outgrowth).[1][2] -

Pre-treatment: Replace media with low-serum (1%) media containing CPDHI (0.1 – 10 µM) for 2 hours.

-

Control: 0.1% DMSO vehicle.[1]

-

-

Insult: Add

(final conc. 100-300 µM, titrated to achieve ~50% viability in controls) without removing CPDHI. -

Incubation: Incubate for 24 hours at 37°C.

-

Viability Assay (MTT):

Validation Check:

-

Success Criteria: CPDHI treatment should restore viability to >80% of untreated control.

-

Morphology: Use Phase Contrast microscopy to verify preservation of neurite networks compared to the fragmented morphology of

-only cells.

Protocol C: BBB Permeability Screening (PAMPA-BBB)

Purpose: To empirically verify the CNS penetration advantage of the cyclopentyl group.[2]

System: Parallel Artificial Membrane Permeability Assay (PAMPA) using Porcine Brain Lipid extract.[1][2]

-

Donor Plate: Add 300 µL of CPDHI (10 µM in PBS/DMSO).

-

Acceptor Plate: Add 200 µL of PBS.

-

Membrane: Pre-coat PVDF filter with 4 µL of Porcine Brain Lipid solution (20 mg/mL in Dodecane).

-

Sandwich: Mate plates and incubate for 18 hours at RT in a humidity chamber.

-

Quantification: Measure concentration in Acceptor well via HPLC-UV or LC-MS.

-

Calculation: Calculate Effective Permeability (

).

Part 4: Mechanistic Visualization

The following diagram illustrates the dual-action mechanism of CPDHI: direct ROS scavenging and transcriptional activation of the Nrf2 Antioxidant Response Element (ARE).[2]

Figure 1: Mechanism of Action for Indoline Neuroprotectants.[1][2] The pathway highlights the transition from direct chemical scavenging (fast response) to transcriptional upregulation of antioxidant enzymes (sustained response).[2]

Part 5: References

-

Gülçin, İ. (2020). Antioxidants and antioxidant methods: an updated overview. Archives of Toxicology. Link

-

Context: Defines the DPPH and ABTS protocols standard for evaluating hydrogen-donating compounds like indolines.

-

-

Zhang, H., et al. (2015). Design, synthesis and biological evaluation of indoline derivatives as multifunctional neuroprotective agents.[5][6] Bioorganic & Medicinal Chemistry Letters.[1][7] Link

-

Context: Establishes the structure-activity relationship (SAR) for indoline derivatives in SH-SY5Y neuroprotection models.

-

-

Carocci, A., et al. (2016). Indoline scaffolds as versatile templates for the development of potent monoamine oxidase (MAO) inhibitors.[2][8] Journal of Medicinal Chemistry. Link

-

Context: Discusses the lipophilicity and BBB penetration properties of 5-substituted indolines.

-

-

Di Giovanni, S., et al. (2008). Indoline derivatives as antioxidant agents: A focus on their potential application in neurodegenerative diseases.[1][3][5][9][10][11] European Journal of Medicinal Chemistry.[7] Link[1][2]

-

Context: Provides the mechanistic basis for the "dehydrogenative oxidation" of indolines to indoles as a scavenging mechanism.

-

-

PubChem. (2025).[1][2] Compound Summary: 5-Cyclopentyl-2,3-dihydro-1H-indole (CID 83382044).[1][2] National Library of Medicine. Link[1][2]

Sources

- 1. 5-Cyclopentyl-2,3-dihydro-1H-indole | C13H17N | CID 83382044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. iris.unibas.it [iris.unibas.it]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Neuroprotection of Indole-Derivative Compound NC001-8 by the Regulation of the NRF2 Pathway in Parkinson's Disease Cell Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. hilarispublisher.com [hilarispublisher.com]

- 10. Multitarget drugs as potential therapeutic agents for alzheimer’s disease. A new family of 5-substituted indazole derivatives as cholinergic and BACE1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. hilarispublisher.com [hilarispublisher.com]

- 12. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Cyclopentyl-2,3-dihydro-1H-indole

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the purification of 5-Cyclopentyl-2,3-dihydro-1H-indole. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and encountering challenges in achieving high purity. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification strategy effectively.

Introduction: The Challenge of Purity

5-Cyclopentyl-2,3-dihydro-1H-indole, also known as an indoline derivative, is a scaffold of interest in medicinal chemistry. The purity of such compounds is paramount, as even minor impurities can confound biological data or represent potential toxicological liabilities in drug development. The unique physicochemical properties of this molecule—a moderately basic nitrogen, a non-polar cyclopentyl group, and an aromatic ring—present specific purification challenges, including co-eluting impurities, product instability, and difficulties in crystallization.

This guide addresses the most common issues encountered during the purification of this and structurally related substituted indolines.

Physicochemical Properties Summary

Understanding the basic properties of the target molecule is the first step in designing a robust purification protocol.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₇N | PubChem[1] |

| Molecular Weight | 187.28 g/mol | PubChem[1] |

| XLogP3 | 3.9 | PubChem[1] |

| Appearance | Predicted: Colorless to pale yellow oil or low-melting solid | N/A |

| Reactivity Profile | The indoline nucleus is generally stable but can be susceptible to oxidation. The indole nitrogen is basic and can interact with acidic media or surfaces (e.g., silica gel). Indole scaffolds can be sensitive to strong acids, potentially leading to dimerization or polymerization.[2] | N/A |

Frequently Asked Questions (FAQs) & Troubleshooting

This section is formatted to directly address common problems in a question-and-answer format.

FAQ 1: Choosing the Right Purification Strategy

Question: I have my crude reaction mixture. Should I start with chromatography or crystallization?

Answer: The optimal starting point depends on the purity and physical state of your crude material. A logical decision-making process is crucial to save time and materials.

-

If your crude material is a solid and the initial purity (by NMR or LC-MS) is estimated to be >90%: Attempting direct crystallization is often the most efficient route. It is faster, uses less solvent, and is more scalable than chromatography.

-

If your crude material is an oil, a complex mixture of multiple components, or the purity is <90%: Column chromatography is the necessary first step. It is a high-resolution technique designed to separate compounds with different polarities.

Below is a workflow to guide your decision process.

Caption: Decision workflow for selecting a primary purification method.

FAQ 2: Overcoming Challenges in Column Chromatography

Question: My compound is streaking on the silica gel column and the separation from impurities is poor. What's happening?

Answer: This is a classic issue when purifying basic compounds like indolines on standard silica gel. The root cause is the interaction between the basic nitrogen atom of your molecule and the acidic silanol groups (Si-OH) on the surface of the silica. This strong interaction leads to poor peak shape (tailing/streaking) and often irreversible adsorption.

Solutions:

-

Baseline the Mobile Phase: The most common and effective solution is to add a small amount of a basic modifier to your eluent.

-

Recommendation: Add 0.5-1% triethylamine (TEA) or ammonia solution (e.g., 7N NH₃ in methanol) to your mobile phase. The TEA will preferentially bind to the acidic sites on the silica, allowing your compound to travel through the column with minimal interaction, resulting in sharper peaks and better separation.

-

-

Use a Deactivated Stationary Phase: If baseline modification is insufficient, consider using a different stationary phase.

-

Alumina (Basic or Neutral): Aluminum oxide is a good alternative to silica for purifying basic compounds. Basic alumina is particularly effective.

-

Treated Silica: Commercially available deactivated silica gels (e.g., base-deactivated or end-capped) can also be used.

-

-

Reverse-Phase Chromatography: If the impurities are significantly more or less polar, reverse-phase chromatography (e.g., C18 silica) can be an excellent alternative. Your non-polar compound will be well-retained, and elution with a gradient of water/acetonitrile or water/methanol (often with 0.1% formic acid or TFA as a modifier for peak shape) can provide excellent separation.

Recommended Chromatography Conditions

| Parameter | Normal Phase (Silica Gel) | Reverse Phase (C18) |

| Stationary Phase | Silica Gel (230-400 mesh) | C18-functionalized Silica |

| Typical Eluent | Hexanes/Ethyl Acetate or Dichloromethane/Methanol | Acetonitrile/Water or Methanol/Water |

| Gradient | Start with low polarity (e.g., 98:2 Hex:EtOAc) and gradually increase. | Start with high polarity (e.g., 30:70 ACN:H₂O) and gradually decrease. |

| Additive | 0.5-1% Triethylamine (TEA) | 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA) |

| Visualization | UV light (254 nm), Permanganate (KMnO₄) or Vanillin stain[3] | UV light (254 nm) |

FAQ 3: Identifying and Eliminating Common Impurities

Question: I've purified my product by chromatography, but my NMR still shows a persistent impurity. What could it be?

Answer: Impurities often arise from the synthetic route used. Without knowing the exact synthesis, we can predict common byproducts based on typical indole/indoline formation reactions (e.g., Fischer indole synthesis followed by reduction, or reductive amination).

Potential Impurities & Their Origin:

-

Unreacted Starting Materials: The most common impurity. Check the Rƒ values of your starting materials by TLC to see if they co-elute with your product.

-

Solution: Optimize your chromatography gradient. Try a shallower gradient around the elution point of your product to improve resolution.

-

-

Positional Isomers: If the synthesis involves electrophilic substitution on an aniline precursor, you may form ortho- or meta-substituted isomers in addition to the desired para-product. These isomers often have very similar polarities.

-

Solution: High-resolution flash chromatography or preparative HPLC is often required. Isomer separation can sometimes be achieved via crystallization from a carefully selected solvent system. Patent literature shows that incorrect isomers can be problematic impurities with similar reactivity.[4]

-

-

Oxidized Product (Indole): The 2,3-dihydro-1H-indole (indoline) core can be susceptible to oxidation, especially if exposed to air and catalysts over long periods, leading to the formation of the corresponding 5-cyclopentyl-1H-indole.

-

Solution: This impurity is less polar than your product. It should elute earlier in normal-phase chromatography. To prevent its formation, conduct your reaction and purification under an inert atmosphere (Nitrogen or Argon) and avoid excessive heat.

-

-

Dimeric/Polymeric Byproducts: Under strongly acidic conditions, indoles and indolines can dimerize or polymerize.[2]

-

Solution: These byproducts are typically much less polar or much more polar (if they become salts) and are usually easily removed by chromatography. The key is to avoid acidic conditions during workup and purification.

-

Troubleshooting Protocol: Standard Flash Chromatography

This protocol provides a self-validating workflow for purifying your compound.

Objective: To purify crude 5-Cyclopentyl-2,3-dihydro-1H-indole to >98% purity.

Materials:

-

Crude product (~1 g)

-

Silica gel (230-400 mesh, ~40-50 g)

-

Solvents: Hexanes, Ethyl Acetate (EtOAc), Triethylamine (TEA)

-

Glass column, test tubes, TLC plates, TLC tank

-

Rotary evaporator

Methodology:

-

Determine Eluent System (TLC Analysis): a. Dissolve a small amount of crude material in dichloromethane or ethyl acetate. b. Spot on a TLC plate. c. Develop the plate in various Hexanes/EtOAc solvent systems (e.g., 9:1, 8:2, 7:3). Add 1% TEA to the TLC developing jar. d. Goal: Find a solvent system that gives your product an Rƒ value of ~0.25-0.35 . This ensures good separation on the column. Impurities should be well-resolved from the product spot.

-

Prepare the Column: a. Prepare your chosen eluent system (e.g., 85:15 Hexanes/EtOAc) and add 1% TEA. b. Pack the column with silica gel as a slurry in the eluent. Ensure there are no cracks or air bubbles. c. Allow the silica to settle, leaving a few centimeters of solvent above the bed.

-

Load the Sample: a. Dissolve your crude product in a minimal amount of dichloromethane. b. Add a small amount of silica gel (~1-2 g) to this solution and concentrate it to a dry, free-flowing powder on a rotary evaporator. This is called "dry loading." c. Carefully add the dry-loaded sample to the top of the packed column.

-

Elute and Collect Fractions: a. Begin elution with your chosen solvent system. b. Collect fractions (e.g., 10-15 mL per tube). c. Validation Step: Monitor the elution by spotting every few fractions on a TLC plate. Develop the plate and visualize under UV light and/or with a stain.

-

Combine and Concentrate: a. Based on the TLC analysis, combine the fractions that contain your pure product. b. Remove the solvent under reduced pressure using a rotary evaporator. c. Place the final product under high vacuum to remove residual solvents.

-

Final Purity Assessment: a. Obtain a ¹H NMR and/or LC-MS of the purified material to confirm its identity and assess purity.

Advanced Purification: Crystallization

Question: My product is an oil after chromatography. How can I get it to crystallize?

Answer: Crystallization is a powerful technique for achieving very high purity. If your product is an oil, it may be due to residual solvent or because it is a low-melting solid.

Protocol: Optimizing Crystallization

Objective: To obtain crystalline 5-Cyclopentyl-2,3-dihydro-1H-indole from a purified oil.

-

Solvent Screening: The key to crystallization is finding a solvent system where the compound is soluble when hot but poorly soluble when cold.

-

Good Single Solvents: Non-polar solvents are a good starting point given the XLogP of 3.9. Try heptane, cyclohexane, or isopropanol.

-

Binary Solvent Systems: If a single solvent doesn't work, use a binary system. Dissolve your compound in a minimal amount of a "good" solvent (e.g., dichloromethane, ethyl acetate, or acetone) in which it is very soluble. Then, slowly add a "poor" solvent (e.g., hexanes, heptane, or cold water) dropwise until the solution becomes cloudy (the cloud point). Gently warm the solution until it becomes clear again, then allow it to cool slowly.

-

-

Inducing Crystallization:

-

Slow Cooling: Do not rush the cooling process. Allow the solution to cool to room temperature slowly, then transfer it to a refrigerator (4 °C), and finally to a freezer (-20 °C) if necessary. Rapid cooling leads to smaller, less pure crystals.

-

Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches provide nucleation sites for crystal growth.

-

Seeding: If you have a small amount of crystalline material from a previous batch, add a single tiny crystal (a "seed crystal") to the supersaturated solution to initiate crystallization.

-

-

Isolation and Drying:

-

Once crystals have formed, isolate them by vacuum filtration.

-

Wash the crystals sparingly with a small amount of the cold "poor" solvent to remove any surface impurities.

-

Dry the crystals thoroughly under high vacuum. Avoid oven drying, as indole-type compounds can be sensitive to heat and atmospheric oxidation.[5]

-

Caption: A typical workflow from crude material to a highly pure final product.

References

-

Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (2023). MDPI. Available at: [Link]

-

Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. (2021). MDPI. Available at: [Link]

-

Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. (2025). RSC Publishing. Available at: [Link]

- WO2014083113A1 - Crystallization process of tricyclic indole derivatives. (2014). Google Patents.

-

Synthesis of Indole, Derivatives of Indole and Mono-Substituted Indole. (2022). International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]

-

Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. (n.d.). Beilstein Journals. Available at: [Link]

-

5-Cyclopentyl-2,3-dihydro-1H-indole. (n.d.). PubChem. Available at: [Link]

Sources

- 1. 5-Cyclopentyl-2,3-dihydro-1H-indole | C13H17N | CID 83382044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. WO2014083113A1 - Crystallization process of tricyclic indole derivatives - Google Patents [patents.google.com]

- 5. ijarsct.co.in [ijarsct.co.in]

Technical Support Center: Solubility Optimization for 5-Cyclopentyl-2,3-dihydro-1H-indole

The following guide serves as a specialized Technical Support resource for researchers working with 5-Cyclopentyl-2,3-dihydro-1H-indole (CAS: 1540041-57-3) .

This document addresses the physicochemical challenges inherent to this lipophilic indoline derivative and provides validated protocols to ensure assay reproducibility.

From: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Assay Variability and Precipitation Compound Class: Lipophilic Indoline Derivative LogP (Predicted): ~3.9 | MW: 187.28 g/mol

Physicochemical Profile & The Core Problem

User Question: "I am observing inconsistent IC50 values and visible precipitation when dosing 5-Cyclopentyl-2,3-dihydro-1H-indole into my cell culture media. Why is this happening?"

Technical Insight: The root cause is the compound's high lipophilicity driven by the 5-cyclopentyl moiety fused to the indoline core. With a predicted LogP of ~3.9, this molecule is a BCS Class II-like research compound (Low Solubility, High Permeability).

When you dilute a high-concentration DMSO stock directly into an aqueous buffer (like PBS or DMEM), the solvent environment shifts instantaneously from hydrophobic to hydrophilic. This triggers "Crash-out" precipitation , where the compound aggregates into micro-crystals before it can interact with the target. This results in:

-

False Negatives: The effective concentration is far lower than calculated.

-

Acoustic Interference: Micro-precipitates scatter light/sound in optical or acoustic assays.

-

Non-Specific Binding: Aggregates stick to plasticware (pipette tips, plate walls).

Troubleshooting Guide (Q&A)

Q1: "My 10 mM DMSO stock freezes or looks cloudy. Is it degraded?"

Diagnosis: Likely moisture contamination. DMSO is hygroscopic; it absorbs water from the air. Solution:

-

The "Dry-DMSO" Rule: Use anhydrous DMSO (≥99.9%) stored over molecular sieves (3Å or 4Å).

-

Visual Check: 5-Cyclopentyl-2,3-dihydro-1H-indole should be clear in pure DMSO. Cloudiness indicates water-induced precipitation.

-

Action: Centrifuge the stock (10,000 x g for 5 min). If a pellet forms, re-dissolve in fresh anhydrous DMSO and quantify concentration via UV-Vis (not just by weight).

Q2: "Can I just sonicate the media to dissolve it?"

Diagnosis: Do NOT do this. Reasoning: Sonication generates heat and free radicals, which can degrade the indoline nitrogen (oxidation risk). Furthermore, sonication often creates a meta-stable suspension that will re-precipitate during the incubation period of your assay. Correct Protocol: Use the "Intermediate Dilution Step" (detailed in Section 3).

Q3: "What is the maximum concentration I can achieve in PBS?"

Diagnosis: Theoretical aqueous solubility is likely < 50 µM without additives. Optimization: You must use a carrier or surfactant.

-

For Enzymatic Assays: Add 0.01% Triton X-100 or 0.05% Tween-20 to the assay buffer before adding the compound.

-

For Cell Assays: Pre-complex the compound with BSA (Bovine Serum Albumin) or use HP-β-CD (Hydroxypropyl-beta-cyclodextrin) .

Validated Protocol: The "Solvent Shift" Method

To prevent precipitation, avoid the "shock" of moving from 100% DMSO to 100% Aqueous buffer. Use this stepped approach.

Materials Required

-

Stock: 10 mM 5-Cyclopentyl-2,3-dihydro-1H-indole in Anhydrous DMSO.

-

Intermediate Solvent: DMSO or Ethanol (assay dependent).

-

Assay Buffer: PBS or Media containing 0.1% Pluronic F-127 (critical for preventing aggregation).

Workflow Step-by-Step

-

Preparation of Serial Dilutions (The "1000x" Method):

-

Perform all serial dilutions in 100% DMSO .

-

Why? Diluting in buffer causes the "crash" to happen at different rates across your dilution series, destroying linearity.

-

Result: A plate of source concentrations (e.g., 10 mM, 3 mM, 1 mM...) all in DMSO.

-

-

The Intermediate "Spike":

-

Prepare an intermediate plate with buffer containing 2x surfactant (e.g., 0.2% Pluronic F-127).

-

Transfer a small volume (e.g., 1 µL) of DMSO stock into a larger volume (e.g., 19 µL) of the intermediate buffer. Mix rapidly by pipetting.

-

Mechanism:[1][2] The surfactant immediately coats the lipophilic molecules as they enter the water, forming stable micelles rather than crystals.

-

-

Final Dosing:

-

Transfer the intermediate mix to your final assay plate (cells/enzyme).

-

Final DMSO Concentration: Ensure it is < 0.5% (v/v) to avoid solvent toxicity.

-

Solubility Data Reference Table

| Solvent / Medium | Solubility Status | Max Stable Conc. (Est.) | Notes |

| 100% DMSO | Soluble | > 50 mM | Hygroscopic; keep sealed. |

| 100% Ethanol | Soluble | ~ 10-20 mM | Volatile; seal plates tightly. |

| PBS (pH 7.4) | Insoluble | < 10 µM | Rapid precipitation observed. |

| PBS + 0.1% BSA | Soluble (Carrier) | ~ 100 µM | BSA binds the lipophilic tail. |

| PBS + 5% HP-β-CD | Soluble (Complex) | ~ 500 µM | Best for in vivo formulation. |

Visualizing the Decision Pathway

Use this logic flow to select the correct solubilization strategy for your specific assay type.

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on assay conditions.

References & Authoritative Sources

-

Lipophilicity and Solubility in Drug Discovery

-

Source: Savjani, K. T., et al. (2012). "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics.

-

Context: Defines the mechanisms of precipitation for Class II compounds.

-

URL:[Link]

-

-

DMSO Solubility & Handling

-

Cyclodextrin Applications in Assays

-

Source: Brewster, M. E., & Loftsson, T. (2007). "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews.

-

Context: Protocol for using HP-β-CD to solubilize lipophilic indoles without affecting biological targets.

-

URL:[Link]

-

-

Compound Identity (5-Cyclopentyl-2,3-dihydro-1H-indole)

Sources

- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. scribd.com [scribd.com]

- 4. PubChemLite - Ethyl 1-cyclopentyl-5-hydroxy-2-methyl-1h-indole-3-carboxylate (C17H21NO3) [pubchemlite.lcsb.uni.lu]

Technical Support Center: Optimizing Reaction Conditions for 5-Cyclopentyl-2,3-dihydro-1H-indole Synthesis

Welcome to the technical support guide for the synthesis of 5-Cyclopentyl-2,3-dihydro-1H-indole (also known as 5-Cyclopentylindoline). This document is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this valuable indoline derivative. Our approach is grounded in established chemical principles to help you navigate experimental challenges and optimize your reaction conditions for high yield and purity.

Overview of the Synthetic Strategy

The most reliable and versatile method for synthesizing 5-Cyclopentyl-2,3-dihydro-1H-indole involves a two-stage process. First, the corresponding indole, 5-Cyclopentyl-1H-indole, is synthesized via the classic Fischer Indole Synthesis. This is followed by a selective reduction of the indole's pyrrole ring to yield the target indoline. This strategy allows for robust control over the formation of the core indole structure before proceeding to the final reduction.

Below is a workflow diagram illustrating this synthetic approach.

Caption: General workflow for the synthesis of 5-Cyclopentyl-2,3-dihydro-1H-indole.

Troubleshooting Guide: Fischer Indole Synthesis (Stage 1)

The Fischer indole synthesis is a powerful reaction but is notoriously sensitive to reaction conditions.[1] It involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from an arylhydrazine and a carbonyl compound.[2]

Q1: My Fischer indole synthesis is failing or giving a very low yield. What are the primary causes?

Low yields in this synthesis can often be traced back to one of three areas: starting material quality, catalyst choice, or reaction conditions.[3]

-

Starting Material Purity: Ensure your 4-cyclopentylphenylhydrazine and pyruvic acid are pure. Impurities in the hydrazine can lead to significant side product formation.[3] If you are synthesizing the hydrazine from 4-cyclopentylaniline, ensure the complete removal of any residual reducing agents like tin(II) chloride.

-

Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical. Both Brønsted acids (like HCl, H₂SO₄, p-TsOH) and Lewis acids (like ZnCl₂, BF₃) can be used.[2] The optimal catalyst often needs to be determined empirically. Polyphosphoric acid (PPA) is often an effective choice for driving the reaction at elevated temperatures.[4]

-

Suboptimal Temperature: The reaction is highly sensitive to temperature.[3] Too low, and the reaction may not proceed; too high, and you risk decomposition of the hydrazone or indole product, leading to tar formation. A systematic temperature screen is recommended.

Q2: I am observing significant tar or polymer formation in my reaction mixture.

This is a common issue, especially under strongly acidic conditions. Indoles themselves can be unstable in strong acid and may polymerize.[5]

-

Moderating Acidity: Try using a milder Lewis acid like zinc chloride instead of a strong Brønsted acid like sulfuric acid.[6] You can also perform the reaction in a high-boiling point solvent like toluene or xylene, which allows for better temperature control.[7]

-

Reaction Time: Prolonged exposure to heat and acid can promote decomposition. Monitor the reaction by TLC or LCMS and stop it as soon as the starting material is consumed.

-

Solvent-Free Conditions: As an alternative, a solvent-free reaction using p-toluenesulfonic acid can sometimes provide a cleaner product with a simpler workup.[8]

Q3: The initial hydrazone formation seems to be the problem. How can I optimize this step?

The formation of the phenylhydrazone from 4-cyclopentylphenylhydrazine and pyruvic acid is typically straightforward but can be a point of failure.

-

pH Control: This condensation is a reversible equilibrium reaction. It is often carried out in a buffered solution (e.g., sodium acetate) to maintain a mildly acidic pH (pH 4-5), which is optimal for hydrazone formation.[9]

-

Isolation: While it's possible to perform the Fischer synthesis in one pot, isolating and purifying the hydrazone intermediate before the cyclization step can significantly improve the yield and purity of the final indole.[1] This ensures that only the desired reactant is subjected to the harsh cyclization conditions.

Troubleshooting Guide: Decarboxylation & Reduction (Stages 1 & 2)

Q4: My decarboxylation of 5-Cyclopentyl-1H-indole-2-carboxylic acid is inefficient.

Decarboxylation of the indole-2-carboxylic acid intermediate requires high temperatures.

-

Optimal Conditions: The standard procedure involves heating the carboxylic acid in a high-boiling solvent like quinoline, often with a copper powder or copper chromite catalyst, to facilitate the reaction.[9]

-

Alternative Solvents: If quinoline is problematic, other high-boiling, inert solvents can be tested. However, quinoline is particularly effective. Ensure the temperature is high enough (typically >200 °C) for the reaction to proceed.

Q5: The reduction of 5-Cyclopentyl-1H-indole is producing byproducts or is incomplete.

The selective reduction of the C2=C3 double bond in the indole ring is the final critical step.

-

Incomplete Reduction: If using zinc dust in hydrochloric or acetic acid, ensure the zinc is activated (e.g., by washing with dilute HCl) and used in sufficient excess.[5] The reaction can sometimes be sluggish, requiring extended reaction times or gentle heating.

-

Side Reactions (Over-reduction): Catalytic hydrogenation (e.g., H₂/Pd/C) is a clean alternative but carries the risk of over-reduction of the benzene ring if conditions are too harsh (high pressure or temperature).[5] Use a lower pressure of hydrogen and monitor the reaction carefully.

-

Product Instability: Indolines can be sensitive to oxidation and may convert back to the indole if exposed to air for prolonged periods, especially during purification.[10] It is advisable to work under an inert atmosphere (N₂ or Ar) and use degassed solvents.

Frequently Asked Questions (FAQs)

Q: Why use pyruvic acid instead of a simpler aldehyde like acetaldehyde to synthesize the parent 5-Cyclopentyl-1H-indole? A: Acetaldehyde is volatile and prone to self-condensation (aldol reaction) under acidic conditions, which complicates the Fischer synthesis and often leads to low yields and unwanted byproducts.[1] Using pyruvic acid to form the indole-2-carboxylic acid, followed by a separate decarboxylation step, is a more reliable and higher-yielding route to the desired 2,3-unsubstituted indole core.[5][6]

Q: What is the role of the acid catalyst in the Fischer Indole Synthesis? A: The acid catalyst plays multiple roles. It first protonates the hydrazone, which facilitates its tautomerization to the crucial enamine intermediate.[2] This enamine then undergoes the key[7][7]-sigmatropic rearrangement. Finally, the acid catalyzes the elimination of ammonia from the cyclized intermediate to form the aromatic indole ring.[2][6]

Q: Can I synthesize the indoline in one step without going through the indole? A: Yes, direct methods for indoline synthesis exist, such as the intramolecular cyclization of N-aryl amides or domino amination reactions of substituted styrenes.[11][12] However, for the specific substitution pattern of 5-Cyclopentyl-2,3-dihydro-1H-indole, the Fischer indole synthesis followed by reduction is often more practical due to the commercial availability of starting materials and the robustness of the methodology.

Q: What analytical techniques are best for monitoring the reaction progress? A: Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative monitoring of the consumption of starting materials and the appearance of the product. For more quantitative analysis and to check for isomeric impurities, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal. ¹H NMR spectroscopy is essential for confirming the structure of the intermediates and the final product.

Experimental Protocols

Table 1: Optimized Reaction Conditions

| Step | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield |

| Hydrazone Formation | 4-Cyclopentylphenylhydrazine, Pyruvic Acid | Sodium Acetate | Ethanol/Water | 25-50 | 1-2 | 85-95% |

| Fischer Cyclization | Arylhydrazone | Polyphosphoric Acid (PPA) | None | 100-120 | 0.5-1 | 70-85% |

| Decarboxylation | Indole-2-carboxylic acid | Copper Powder | Quinoline | 200-220 | 1-3 | 60-75% |

| Indole Reduction | 5-Cyclopentyl-1H-indole | Zinc Dust / HCl | Acetic Acid | 60-80 | 4-8 | 75-90% |

Step-by-Step Methodology: Synthesis of 5-Cyclopentyl-1H-indole

-

Hydrazone Synthesis: Dissolve 4-cyclopentylphenylhydrazine (1 eq.) and pyruvic acid (1.1 eq.) in a 1:1 mixture of ethanol and water. Add sodium acetate (1.5 eq.) and stir the mixture at room temperature for 2 hours. The resulting hydrazone precipitate is filtered, washed with cold water, and dried under vacuum.

-

Fischer Cyclization: Cautiously add the dried hydrazone (1 eq.) to pre-heated polyphosphoric acid (PPA) (10x weight of hydrazone) at 100°C with vigorous mechanical stirring. Heat the mixture to 120°C for 30 minutes.

-

Workup: Carefully pour the hot reaction mixture onto crushed ice. The precipitated solid is filtered, washed with water until the filtrate is neutral, and then washed with a saturated sodium bicarbonate solution. The crude 5-Cyclopentyl-1H-indole-2-carboxylic acid is dried.

-

Decarboxylation: Suspend the crude carboxylic acid (1 eq.) and copper powder (0.1 eq.) in quinoline (5-10x volume). Heat the mixture under a nitrogen atmosphere to 210°C until CO₂ evolution ceases (typically 1-3 hours). Cool the mixture, dilute with a solvent like toluene, and wash with 2M HCl to remove the quinoline. The organic layer is then washed with brine, dried over Na₂SO₄, and concentrated. The crude 5-Cyclopentyl-1H-indole can be purified by column chromatography.

Troubleshooting Workflow

This diagram provides a logical decision-making process for addressing common issues during the synthesis.

Caption: A decision tree for troubleshooting the synthesis of 5-Cyclopentyl-2,3-dihydro-1H-indole.

References

- Benchchem. (2025).

- Organic Chemistry Portal. (n.d.). Synthesis of indoles. Organic-chemistry.org.

- Procopio, A., et al. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry.

- Nalivela, S., & Jeganmohan, M. (2018).

- Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook.com.

- Liu, Z., et al. (2023). Metal-Free Photoredox Intramolecular Cyclization of N-Aryl Acrylamides.

- Alfa Chemistry. (n.d.). Fischer Indole Synthesis. Alfa Chemistry.

- Royal Society of Chemistry. (n.d.). Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. Royal Society of Chemistry.

- Elsevier. (2022). Iron-catalyzed synthesis of N-heterocycles via intermolecular and intramolecular cyclization reactions: A review. Arabian Journal of Chemistry.

- Gribble, G. W. (2000). Fischer Indole Synthesis. J. Chem. Soc., Perkin trans 1.

- Beller, M., et al. (2001). Synthesis of 2,3-Dihydroindoles, Indoles, and Anilines by Transition Metal-Free Amination of Aryl Chlorides. The Journal of Organic Chemistry.

- Zhu, S., et al. (2021). NiH-Catalyzed Hydroamination/Cyclization Cascade: Rapid Access to Quinolines.

- Wang, Z., et al. (2023). Regioselective intramolecular cyclization of o-alkynyl arylamines with the in situ formation of ArXCl to construct poly-functionalized 3-selenylindoles.

- Organic Syntheses. (n.d.). 1-methylindole. Org Syn.

- PubChem. (n.d.). 5-Cyclopentyl-2,3-dihydro-1H-indole.

- Shestakova, A. K., et al. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Molecules.

- Reddit. (2017). Indole synthesis mechanism help. r/chemhelp.